2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
CAS No.: 729563-29-5
Cat. No.: VC16805819
Molecular Formula: C19H19FN6O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 729563-29-5 |
|---|---|
| Molecular Formula | C19H19FN6O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27) |
| Standard InChI Key | KHOURBJWIOKOAK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F |
Introduction
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a synthetic compound that belongs to the class of phenylacetamides. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a cyano group, a diazenyl moiety, and a piperazine ring, which are known to contribute to various pharmacological properties.
Molecular Formula and Weight
The molecular formula of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is with a molecular weight of approximately 408.5 g/mol.
Structural Representation
The structural representation of the compound can be depicted as follows:
-
SMILES Notation:
CC(C1=CC=C(C=C1)OC)NC(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3F)/C#N
This notation provides a simplified way to describe the chemical structure using text.
Synthesis Methods
The synthesis of compounds like 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide typically involves multi-step organic reactions including:
-
Diazotization: Formation of diazenyl groups from an aromatic amine.
-
Nucleophilic Substitution: Introduction of cyano and piperazine groups through nucleophilic attack.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities:
-
Anticonvulsant Activity: Some derivatives have shown effectiveness in animal models for epilepsy, indicating potential therapeutic applications in neurological disorders .
-
Antitubercular Properties: Related phenylacetamides have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume